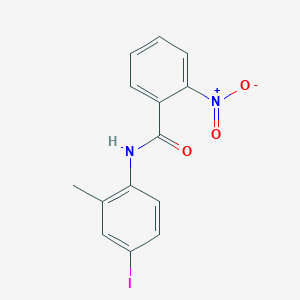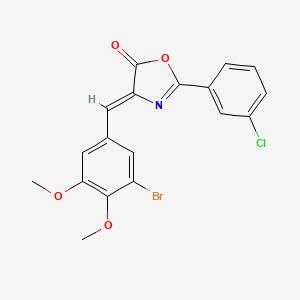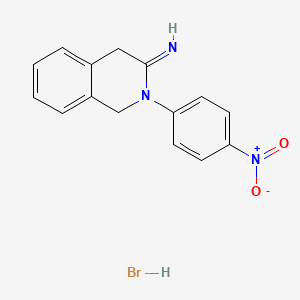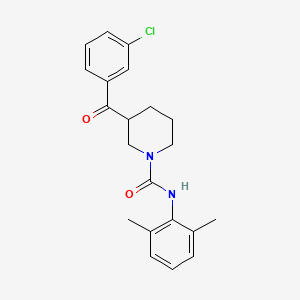
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It also acts on the GABA-A receptors in the brain, which are responsible for the regulation of neuronal excitability, leading to its anticonvulsant properties.
Biochemical and Physiological Effects:
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been found to exhibit significant biochemical and physiological effects such as reducing inflammation and pain, suppressing seizures, and improving cognitive function. It has also been found to have a low toxicity profile, making it a safe compound for use in various experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is its ability to inhibit COX-2 enzyme, making it a useful tool for studying the role of inflammation in various diseases. However, its low solubility in aqueous solutions and instability under acidic conditions can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases such as inflammation, pain, and epilepsy. Another potential area of research is the study of its effects on other targets in the body, such as the immune system and the central nervous system. Finally, the development of new synthesis methods for this compound can lead to its wider availability for use in various experiments.
Conclusion:
In conclusion, 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a promising compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its ability to inhibit COX-2 enzyme and act on GABA-A receptors makes it a useful tool for studying the role of inflammation and seizures in various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis method of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves the reaction of tert-butylamine, benzoyl chloride, and succinic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of a suitable base such as sodium bicarbonate to neutralize the mixture. The resulting product is then purified using column chromatography to obtain the desired compound.
Propiedades
IUPAC Name |
4-tert-butyl-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)13-10-8-12(9-11-13)16(22)20-21-17(23)14-6-4-5-7-15(14)18(21)24/h8-11,14-15H,4-7H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOOBKPDAXPTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)
![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)

![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
